molecular formula C14H11Cl2NO B454686 3',4'-Dichlorophenylacetanilide CAS No. 27816-82-6

3',4'-Dichlorophenylacetanilide

Cat. No.: B454686
CAS No.: 27816-82-6
M. Wt: 280.1g/mol
InChI Key: WOLDJAKASQLODM-UHFFFAOYSA-N
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Description

3’,4’-Dichlorophenylacetanilide is an organic compound with the molecular formula C14H11Cl2NO and a molecular weight of 280.149 It is characterized by the presence of two chlorine atoms attached to the phenyl ring and an acetanilide moiety

Safety and Hazards

The safety data sheet for 3’,4’-Dichlorophenylacetanilide provides information about its potential hazards, handling instructions, and safety measures . It’s important to handle this compound with appropriate safety measures.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’,4’-Dichlorophenylacetanilide typically involves the acylation of 3,4-dichloroaniline with acetic anhydride or acetyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction . The general reaction scheme is as follows:

3,4-Dichloroaniline+Acetic Anhydride3’,4’-Dichlorophenylacetanilide+Acetic Acid\text{3,4-Dichloroaniline} + \text{Acetic Anhydride} \rightarrow \text{3',4'-Dichlorophenylacetanilide} + \text{Acetic Acid} 3,4-Dichloroaniline+Acetic Anhydride→3’,4’-Dichlorophenylacetanilide+Acetic Acid

Industrial Production Methods

In industrial settings, the production of 3’,4’-Dichlorophenylacetanilide may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can further improve the production process .

Chemical Reactions Analysis

Types of Reactions

3’,4’-Dichlorophenylacetanilide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3’,4’-Dichlorophenylacetanilide is unique due to its specific substitution pattern and the presence of both chlorine atoms and an acetanilide moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

N-(3,4-dichlorophenyl)-2-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2NO/c15-12-7-6-11(9-13(12)16)17-14(18)8-10-4-2-1-3-5-10/h1-7,9H,8H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOLDJAKASQLODM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC2=CC(=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00182133
Record name 3',4'-Dichlorophenylacetanilide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00182133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27816-82-6
Record name 3',4'-Dichlorophenylacetanilide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027816826
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 27816-82-6
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=204444
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3',4'-Dichlorophenylacetanilide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00182133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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